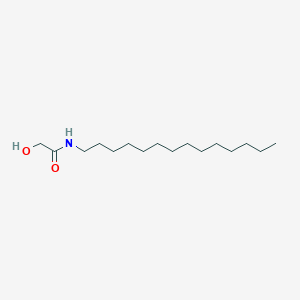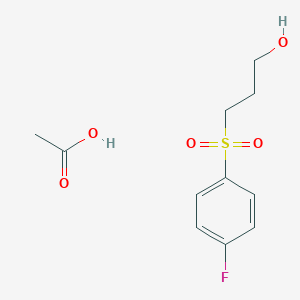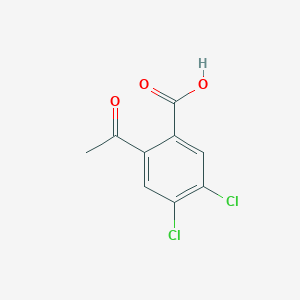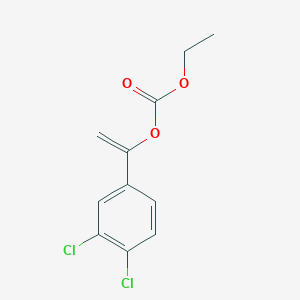
3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid is an organic compound with the molecular formula C15H22O3. It is a derivative of benzoic acid, characterized by the presence of two tert-butyl groups and a carbamoyloxy group attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid typically involves the reaction of 3,5-Di-tert-butyl-4-hydroxybenzoic acid with carbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamoyloxy group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in materials to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butylsalicylic acid
Uniqueness
Compared to similar compounds, 3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid is unique due to the presence of the carbamoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
161776-80-3 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
3,5-ditert-butyl-4-carbamoyloxybenzoic acid |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)10-7-9(13(18)19)8-11(16(4,5)6)12(10)21-14(17)20/h7-8H,1-6H3,(H2,17,20)(H,18,19) |
Clé InChI |
SGXDCCYBVJDPQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC(=O)N)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)

![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)

![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)


![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
